3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne
Overview
Description
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne: is a fluorinated organic compound with the molecular formula C5H2F7O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is commonly used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Precursors: The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne typically involves the fluorination of suitable precursors. One common method is the reaction of 3-(trifluoromethoxy)propyne with fluorinating agents such as or under controlled conditions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the range of , and may require the use of a solvent such as or to facilitate the reaction.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process, where the reactants are combined in a reactor and allowed to react over a specified period. The product is then purified through distillation or recrystallization.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne can undergo oxidation reactions, typically using oxidizing agents such as or . These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like or , leading to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as or replace one or more fluorine atoms, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology:
Biochemical Probes: The compound is used in the development of biochemical probes for studying enzyme activity and protein interactions, owing to its unique fluorinated structure.
Medicine:
Drug Development: Researchers explore its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry:
Materials Science: The compound is utilized in the production of specialty polymers and coatings that require high chemical resistance and thermal stability.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The fluorinated structure of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne allows it to interact with specific enzymes, potentially inhibiting their activity. This interaction is often mediated through the formation of covalent bonds with active site residues.
Pathways: The compound may affect various biochemical pathways by altering enzyme activity, leading to changes in metabolic processes.
Comparison with Similar Compounds
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene: This compound is similar in structure but contains a double bond instead of a triple bond.
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene: This compound includes a bromine atom, which can significantly alter its reactivity and applications.
Uniqueness:
Triple Bond: The presence of a triple bond in 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-yne makes it more reactive compared to its analogs with double bonds.
Fluorination: The high degree of fluorination imparts unique chemical properties, such as increased stability and resistance to metabolic degradation, making it valuable in various applications.
Properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-yne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPCTDDXVZWXGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)(OC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233755 | |
Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-14-9 | |
Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261760-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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